6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. This compound belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group, an oxo group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a benzylamine derivative with a suitable diketone in the presence of a base can lead to the formation of the desired naphthyridine compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or receptors involved in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile can be compared with other 1,6-naphthyridine derivatives. Similar compounds include:
1,6-Naphthyridine: The parent compound without the benzyl and carbonitrile groups.
6-Phenyl-1,6-naphthyridine: A derivative with a phenyl group instead of a benzyl group.
6-Methyl-1,6-naphthyridine: A derivative with a methyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-9-13-8-14-11-19(7-6-15(14)18-16(13)20)10-12-4-2-1-3-5-12/h1-5,8H,6-7,10-11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRQLGZTVTRME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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